Resolvin D2 Methyl Ester

Description

Structure

3D Structure

Properties

IUPAC Name |

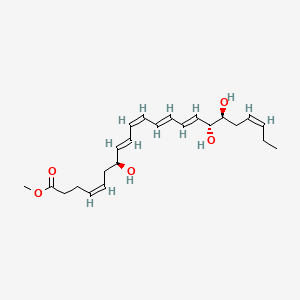

methyl (4Z,7S,8E,10Z,12E,14E,16R,17S,19Z)-7,16,17-trihydroxydocosa-4,8,10,12,14,19-hexaenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O5/c1-3-4-10-17-21(25)22(26)18-13-8-6-5-7-11-15-20(24)16-12-9-14-19-23(27)28-2/h4-13,15,18,20-22,24-26H,3,14,16-17,19H2,1-2H3/b7-5-,8-6+,10-4-,12-9-,15-11+,18-13+/t20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCKXANXFRGFND-CGIARSFXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C(C=CC=CC=CC=CC(CC=CCCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C=C\[C@H](C/C=C\CCC(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Functions of Resolvin D2 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin D2 (RvD2) is an endogenous lipid mediator derived from the omega-3 fatty acid docosahexaenoic acid (DHA).[1][2] It is a member of the specialized pro-resolving mediators (SPMs) family, which play a critical role in the active resolution of inflammation.[2] Resolvin D2 Methyl Ester (RvD2-Me) is a synthetic analog of RvD2.[1][3] It functions as a more lipophilic prodrug, designed to alter its distribution and pharmacokinetic properties.[1][3] Following administration, the methyl ester moiety is cleaved by intracellular esterases, releasing the biologically active free acid, Resolvin D2, to exert its effects.[1][3] This guide details the biosynthesis, mechanism of action, and core functions of RvD2, the active form of its methyl ester prodrug.

Biosynthesis of Resolvin D2

RvD2 is biosynthesized from DHA through a tightly regulated enzymatic pathway.[4] The process is initiated by the enzyme 15-lipoxygenase (15-LOX), which oxygenates DHA to form a 17-hydroperoxy intermediate (17S-HpDHA).[4][5] This intermediate is then rapidly converted by 5-lipoxygenase (5-LOX) into RvD2.[4][5] This can occur within a single cell or via transcellular biosynthesis, where one cell type produces the intermediate that another cell converts to the final product.[2]

Caption: Biosynthetic pathway of Resolvin D2 from DHA.

Mechanism of Action and Signaling Pathways

RvD2 exerts its pro-resolving effects primarily by activating a specific G-protein coupled receptor (GPCR) known as GPR18.[4][6] The binding of RvD2 to GPR18 on target cells, such as macrophages and neutrophils, initiates a cascade of intracellular signaling events. These pathways collectively function to suppress pro-inflammatory signaling and enhance pro-resolving activities.

Key downstream signaling effects include:

-

Inhibition of Pro-inflammatory Transcription Factors: RvD2 signaling inhibits the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that drives the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[7]

-

Modulation of Kinase Pathways: The RvD2-GPR18 axis can activate protein kinase A (PKA) and signal transducer and activator of transcription 3 (STAT3), which are involved in promoting anti-inflammatory and tissue repair responses.[4][8]

-

Suppression of Inflammasomes: RvD2 activation of GPR18 can suppress the NLRP3 inflammasome, a key component of the innate immune system that, when overactivated, contributes to chronic inflammation.[4]

Caption: RvD2 binds to GPR18, modulating pathways to reduce inflammation.

Core Functions and Biological Effects

The primary function of RvD2 is to orchestrate the resolution of inflammation, preventing excessive tissue damage and promoting a return to homeostasis.

-

Anti-inflammatory and Pro-Resolving Actions: RvD2 potently reduces the cardinal signs of inflammation. It actively promotes "catabasis," the subsidence phase of inflammation.[2] This includes limiting the infiltration of neutrophils into tissues and stimulating their clearance.[2]

-

Modulation of Leukocyte Activity: RvD2 has direct effects on immune cells. It decreases leukocyte-endothelial interactions, thereby reducing the trafficking of neutrophils to inflammatory sites.[2] Concurrently, it enhances the phagocytic capacity of macrophages, promoting the clearance of apoptotic cells, cellular debris, and microbes like E. coli.[2][9][10]

-

Regulation of Cytokines and Chemokines: A key function of RvD2 is the regulation of inflammatory mediators. It significantly reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-23.[2][7]

-

Neuroprotective Effects: In models of diabetic peripheral neuropathy, RvD2 methyl ester treatment improved nerve conduction velocities and reduced mechanical allodynia, indicating neuroprotective properties.[11][12]

-

Host Defense in Sepsis: In preclinical models of microbial sepsis, RvD2 administration enhanced bacterial clearance while simultaneously dampening the excessive systemic inflammatory response (cytokine storm), leading to improved survival.[2]

Quantitative Data Summary

The following table summarizes key quantitative findings from preclinical studies investigating the effects of Resolvin D2 and its methyl ester.

| Experimental Model | Compound Administered | Dosage | Key Finding | Reference |

| Murine Peritonitis | Resolvin D2 | 10 ng/mouse | Reduced neutrophil infiltration by ~50% compared to vehicle. | [9] |

| Murine Sepsis (CLP) | This compound | 100 ng/mouse (i.v.) | Significantly reduced levels of pro-inflammatory cytokines (IL-6, IL-1β, TNF-α) in plasma and peritoneal exudate at 12h post-CLP. | [2] |

| Murine Sepsis (CLP) | This compound | 1 µ g/mouse (i.p.) | Enhanced bacterial clearance from the peritoneum and blood at 12h post-CLP. | [2] |

| Diabetic Neuropathy (Mouse) | This compound | 1 ng/g body weight (daily) | Partially improved liver proteasome activity, a marker of ER stress. | [11] |

| Diabetic Neuropathy (Mouse) | This compound | 1 ng/g body weight (daily) | Significantly improved motor nerve conduction velocity compared to non-treated diabetic mice. | [12] |

| Human Macrophage Efferocytosis | 17R-Resolvin D2 | EC₅₀ ~ 2.6 x 10⁻¹⁴ M | Potently enhanced the efferocytosis (clearance of dead cells) by M2-like macrophages. | [10] |

Experimental Protocols

Cecal Ligation and Puncture (CLP) Sepsis Model in Mice

This protocol describes a common in vivo model to study sepsis and the effect of therapeutic agents like RvD2-Me.[2]

Objective: To induce polymicrobial sepsis and evaluate the effect of RvD2-Me on bacterial clearance, inflammation, and survival.

Methodology:

-

Animal Preparation: Male FVB mice are anesthetized (e.g., ketamine/xylazine).

-

Surgical Procedure: A midline laparotomy is performed to expose the cecum. The cecum is ligated below the ileocecal valve to induce mid-grade sepsis. A through-and-through puncture is made with a 20-gauge needle, followed by an additional puncture at the distal tip.

-

Compound Administration: Immediately following surgery, mice receive subcutaneous saline (500 µL) for fluid resuscitation. RvD2-Me (e.g., 100 ng in 0.1% ethanol vehicle) or vehicle alone is administered intravenously. Alternatively, a higher dose (e.g., 1 µg) can be given intraperitoneally 1 hour post-CLP.

-

Sample Collection (12h post-CLP):

-

Rectal temperature is measured.

-

Blood is collected via cardiac puncture for bacterial load determination and cytokine analysis.

-

Peritoneal exudates are collected by lavage to measure local bacterial counts and cytokine levels.

-

-

Analysis:

-

Bacterial Load: Blood and peritoneal fluid are serially diluted and plated on tryptic soy agar plates. Colonies are counted after incubation to determine colony-forming units (CFU).

-

Cytokine Levels: Plasma and peritoneal fluid are analyzed for cytokine concentrations (e.g., TNF-α, IL-6, IL-1β) using multiplex arrays or ELISA.

-

Survival: A separate cohort of animals is monitored for survival over several days.

-

Caption: Workflow for the Cecal Ligation and Puncture (CLP) sepsis model.

Human Polymorphonuclear Neutrophil (PMN) Isolation

This protocol details the isolation of neutrophils from human blood for in vitro studies.[5]

Objective: To obtain a pure population of human PMNs for functional assays.

Methodology:

-

Blood Collection: Whole blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., heparin, 10 U/mL).

-

Density Gradient Centrifugation: Blood is carefully layered over a density gradient medium (e.g., Ficoll-Histopaque).

-

Centrifugation: The sample is centrifuged to separate blood components. The PMN layer will be located below the peripheral blood mononuclear cell (PBMC) layer.

-

Erythrocyte Lysis: The PMN-rich layer is collected, and contaminating red blood cells are removed by hypotonic lysis.

-

Washing: The isolated PMNs are washed with a suitable buffer (e.g., PBS) and resuspended in the desired medium for subsequent experiments.

-

Purity and Viability: Cell purity and viability should be assessed using microscopy and a viability stain (e.g., Trypan Blue).

Macrophage Phagocytosis Assay

This protocol provides a general framework for assessing the effect of RvD2 on macrophage phagocytic capacity.[2][9]

Objective: To quantify the engulfment of particles by macrophages in the presence or absence of RvD2.

Methodology:

-

Cell Culture: Human monocyte-derived macrophages or a macrophage cell line are cultured in appropriate plates.

-

Treatment: Cells are pre-incubated with various concentrations of RvD2 or vehicle control for a specified time.

-

Phagocytosis Induction: Fluorescently labeled particles (e.g., opsonized zymosan, E. coli bioparticles) are added to the macrophage cultures.

-

Incubation: The plates are incubated (e.g., 37°C, 5% CO₂) to allow phagocytosis to occur.

-

Quenching: Extracellular fluorescence is quenched using a quenching agent (e.g., Trypan Blue).

-

Quantification: The amount of ingested fluorescent material is quantified using a plate reader (fluorometry) or by flow cytometry. The results are expressed as a phagocytic index or percentage of phagocytosing cells.

Conclusion

This compound serves as an effective prodrug for the potent anti-inflammatory and pro-resolving mediator, Resolvin D2. By activating the GPR18 receptor, RvD2 orchestrates a complex signaling network that limits excessive leukocyte infiltration, reduces the production of inflammatory cytokines, and enhances the clearance of pathogens and cellular debris. These multifaceted functions underscore its therapeutic potential in a range of inflammatory conditions, including sepsis and neuropathy, by promoting the natural resolution of inflammation without causing immunosuppression.

References

- 1. This compound | TargetMol [targetmol.com]

- 2. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Role of Resolvins in the Inflammatory Resolution of Neurological Diseases [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of Fish Oil vs. Resolvin D1, E1, Methyl Esters of Resolvins D1 or D2 on Diabetic Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iomcworld.org [iomcworld.org]

Resolvin D2: A Comprehensive Technical Guide to its Discovery, Biosynthesis, and Pro-Resolving Functions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Resolvin D2 (RvD2), a member of the specialized pro-resolving mediators (SPMs) superfamily, has emerged as a potent endogenous regulator of inflammation and a promising therapeutic candidate for a range of inflammatory diseases. Derived from the omega-3 fatty acid docosahexaenoic acid (DHA), RvD2 actively orchestrates the resolution of inflammation, a process once considered passive. This technical guide provides an in-depth exploration of the discovery, complete biosynthetic pathway, and multifaceted mechanisms of action of RvD2. We present a consolidation of key quantitative data from seminal studies, detailed experimental protocols for its investigation, and visual representations of its molecular pathways to serve as a critical resource for researchers and professionals in the field.

Discovery and Stereochemistry

Resolvin D2 was first identified in resolving inflammatory exudates in murine models of self-limited acute inflammation.[1] Its complete stereochemistry was established as 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid through a combination of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based lipidomics and total organic synthesis.[2][3] This precise structural elucidation has been pivotal in understanding its stereoselective interactions with its receptor and its potent biological activities.

Biosynthesis of Resolvin D2

The biosynthesis of RvD2 is a tightly regulated enzymatic cascade that occurs in leukocytes, such as neutrophils and macrophages, and can also involve transcellular biosynthesis between different cell types (e.g., eosinophils and neutrophils).[2][4] The primary precursor for RvD2 is docosahexaenoic acid (DHA).

The biosynthetic process can be summarized in the following key steps:

-

15-Lipoxygenation: The pathway is initiated by the action of 15-lipoxygenase (15-LOX) on DHA, which introduces molecular oxygen to form 17S-hydroperoxy-DHA (17S-HpDHA).[2][5]

-

5-Lipoxygenation and Epoxide Formation: 17S-HpDHA is then rapidly converted by 5-lipoxygenase (5-LOX) into a key unstable intermediate, a 7(8)-epoxytetraene.[2][6]

-

Enzymatic Hydrolysis: This epoxide intermediate is subsequently hydrolyzed by cellular hydrolases to yield Resolvin D2.[6][7]

An alternative aspirin-triggered pathway also exists, where aspirin-acetylated cyclooxygenase-2 (COX-2) can generate 17R-hydroxy-containing precursors, leading to the formation of 17R-epimers of D-series resolvins, known as aspirin-triggered resolvins (AT-RvDs).[8][9]

Mechanism of Action: The RvD2-GPR18 Signaling Axis

Resolvin D2 exerts its pro-resolving effects through stereospecific binding to and activation of the G protein-coupled receptor 18 (GPR18), also designated as the Resolvin D2 receptor (DRV2).[1][3] The binding affinity (Kd) of RvD2 to GPR18 has been determined to be approximately 10 nM.[7][10] Upon binding, the RvD2-GPR18 axis initiates a cascade of intracellular signaling events that collectively dampen inflammation and promote a return to homeostasis.

Key downstream signaling pathways activated by RvD2 include:

-

cAMP/PKA Pathway: RvD2 stimulates an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). This pathway is crucial for enhancing macrophage phagocytosis.[6]

-

Phosphorylation of Kinases and Transcription Factors: RvD2 binding to GPR18 leads to the phosphorylation and activation of several key signaling molecules, including:

-

Akt: A serine/threonine kinase involved in cell survival and metabolism.[6]

-

ERK1/2 (Extracellular signal-regulated kinases): Part of the MAPK pathway, regulating cell proliferation and differentiation.[6]

-

CREB (cAMP response element-binding protein): A transcription factor that regulates the expression of genes involved in cellular responses.[6]

-

STAT3 (Signal transducer and activator of transcription 3): A transcription factor that plays a role in cell growth and differentiation, and its activation by RvD2 is linked to enhanced phagocytosis.[6]

-

These signaling events translate into a range of potent anti-inflammatory and pro-resolving cellular functions.

Quantitative Effects of Resolvin D2 in Preclinical Models

The pro-resolving actions of RvD2 have been quantified in numerous preclinical models of inflammation and infection. The following tables summarize key findings.

Table 1: In Vivo Efficacy of Resolvin D2 in Sepsis Models

| Model | Parameter | Treatment | Result | Reference |

| Cecal Ligation and Puncture (CLP) | Survival | RvD2 (~2.7 nmol/mouse) | >50% survival vs. 0% in vehicle group | [1][6] |

| CLP | Bacterial Titers (peritoneal) | RvD2 (1µg) | ~55% reduction vs. vehicle | [6] |

| CLP | Body Temperature | RvD2 (1µg) | Increased to 35.5°C vs. 31.7°C in vehicle | [6] |

| E. coli Peritonitis | Neutrophil Infiltration | RvD2 (100 ng) | ~60% reduction vs. vehicle | [7] |

| S. aureus Infection | Bacterial Titers | RvD2 (200 ng) | ~50% reduction vs. vehicle | [7] |

Table 2: In Vitro and Ex Vivo Cellular Effects of Resolvin D2

| Cell Type | Parameter | Treatment | Result | Reference |

| Human Macrophages | Phagocytosis of E. coli | GPR18 Overexpression + RvD2 | Enhanced phagocytosis | [7] |

| Human Macrophages | Efferocytosis of apoptotic PMNs | GPR18 Overexpression + RvD2 | Enhanced efferocytosis | [7] |

| Human Monocytes | IL-6 Production (LPS-stimulated) | RvD2 (100 nM) | Significant reduction vs. LPS alone | [11] |

| Human Monocytes | TNF-α Production (LPS-stimulated) | RvD2 (100 nM) | Significant reduction vs. LPS alone | [11] |

| Human Neutrophils | Phagocytosis of E. coli | 17R-RvD2 (10 nM) | Increased phagocytosis | [12] |

| M2-like Macrophages | Efferocytosis of senescent RBCs | 17R-RvD2 | EC50 ~ 2.6 x 10⁻¹⁴ M | [12] |

Detailed Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in the study of Resolvin D2.

Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

This protocol is a widely accepted model for inducing polymicrobial sepsis that mimics the clinical progression of the human disease.[2][4][13]

Materials:

-

Mice (specific strain, age, and sex as required by the study)

-

Anesthetics (e.g., ketamine/xylazine or isoflurane)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 4-0 silk)

-

Sterile needles (e.g., 21-25 gauge)

-

Antiseptic solution (e.g., povidone-iodine)

-

Warming pad

-

Sterile saline

-

Analgesics (e.g., buprenorphine)

Procedure:

-

Anesthetize the mouse using an approved protocol and ensure an adequate level of anesthesia.

-

Shave the abdomen and sterilize the surgical area with an antiseptic solution.

-

Perform a 1-2 cm midline laparotomy to expose the abdominal cavity.

-

Carefully exteriorize the cecum, avoiding damage to the mesenteric vessels.

-

Ligate the cecum distal to the ileocecal valve to prevent intestinal obstruction. The severity of sepsis can be modulated by the length of the ligated cecum (e.g., 50% ligation for mid-grade sepsis).

-

Puncture the ligated cecum once or twice with a sterile needle. The needle gauge will also influence the severity of sepsis.

-

Gently squeeze the cecum to extrude a small, consistent amount of fecal material into the peritoneal cavity.

-

Return the cecum to the abdominal cavity.

-

Close the abdominal wall in two layers (peritoneum and skin) using sutures or surgical clips.

-

Administer subcutaneous warm sterile saline for fluid resuscitation.

-

Administer post-operative analgesia as per institutional guidelines.

-

Monitor the animals closely for survival, body temperature, and other clinical signs of sepsis.

In Vitro Macrophage Phagocytosis Assay

This assay quantifies the ability of macrophages to engulf particles, a key pro-resolving function enhanced by RvD2.[14][15]

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

Cell culture medium

-

96-well plates

-

Zymosan A particles (from Saccharomyces cerevisiae)

-

Opsonizing agent (e.g., human serum or IgG)

-

Phagocytosis assay kit (containing labeled zymosan, quenching solution, and buffers)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed macrophages into a 96-well plate at a density that will result in 50-80% confluency after overnight incubation.

-

Opsonization of Zymosan: Incubate zymosan particles with serum or IgG for 30-60 minutes at 37°C to opsonize them. Wash the opsonized particles with PBS.

-

Cell Treatment: Treat the adherent macrophages with Resolvin D2 or vehicle control for a specified period (e.g., 15-60 minutes).

-

Initiation of Phagocytosis: Add the opsonized, labeled zymosan particles to the wells containing the treated macrophages.

-

Incubation: Incubate the plate at 37°C for a period ranging from 30 minutes to 2 hours to allow for phagocytosis.

-

Quenching: Add a quenching solution to the wells. This solution will block the signal from non-internalized particles, ensuring that only the signal from engulfed particles is measured.

-

Measurement: Read the plate using a microplate reader at the appropriate wavelength for the label used (e.g., fluorescence or absorbance).

-

Data Analysis: Quantify phagocytosis by comparing the signal from RvD2-treated cells to that of vehicle-treated controls.

Lipid Mediator Metabololipidomics by LC-MS/MS

This powerful technique is used to identify and quantify specialized pro-resolving mediators, including RvD2, from biological samples.[5][16]

Procedure Overview:

-

Sample Collection and Preparation: Collect biological samples (e.g., inflammatory exudates, plasma, tissue homogenates) and immediately add a solution (typically methanol) containing deuterated internal standards to stop enzymatic activity and allow for quantification.

-

Solid-Phase Extraction (SPE): Perform solid-phase extraction using C18 columns to enrich for lipid mediators and remove interfering substances.

-

LC-MS/MS Analysis: Subject the extracted lipids to liquid chromatography for separation, followed by tandem mass spectrometry for identification and quantification. The identification is based on matching the retention time and the fragmentation pattern (MS/MS spectrum) with those of synthetic standards.

-

Quantification: Calculate the concentration of each lipid mediator based on the area of its peak relative to the peak area of the corresponding deuterated internal standard.

Conclusion and Future Directions

Resolvin D2 is a potent specialized pro-resolving mediator with significant therapeutic potential. Its well-defined biosynthetic pathway and the identification of its receptor, GPR18, have provided a solid foundation for understanding its mechanism of action. The quantitative data from numerous preclinical studies consistently demonstrate its ability to control excessive inflammation, enhance microbial clearance, and promote a return to tissue homeostasis. The detailed experimental protocols provided herein offer a roadmap for researchers to further investigate the biology of RvD2 and explore its therapeutic applications.

Future research should focus on translating these preclinical findings to human diseases. Clinical trials are needed to evaluate the safety and efficacy of RvD2 or GPR18 agonists in conditions characterized by unresolved inflammation, such as sepsis, acute respiratory distress syndrome (ARDS), and chronic inflammatory diseases. Furthermore, a deeper understanding of the regulation of the RvD2 biosynthetic pathway and its interaction with other pro-resolving and pro-inflammatory mediator networks will be crucial for developing novel therapeutic strategies that harness the body's own resolution programs.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Experimental Protocol for Cecal Ligation and Puncture Model of Polymicrobial Sepsis and Assessment of Vascular Functions in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Video: Evaluation of a Reliable Biomarker in a Cecal Ligation and Puncture-Induced Mouse Model of Sepsis [jove.com]

- 4. Cecal Ligation Puncture Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid Mediator Metabololipidomics [bio-protocol.org]

- 6. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. abcam.cn [abcam.cn]

- 9. Resolvin D2 promotes host defense in a 2 - hit model of sepsis with secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Uncovering the Power of GPR18 Signalling: How RvD2 and Other Ligands Could Have the Potential to Modulate and Resolve Inflammation in Various Health Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Resolvin D2 decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current Protocols in Immunology: Cecal Ligation and Puncture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Assay for Assessing Nanoparticle Effects on Monocyte/Macrophage Phagocytic Function - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. abcam.com [abcam.com]

- 16. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

Resolvin D2 vs. Resolvin D2 Methyl Ester: A Technical Guide to Stability and Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), has garnered significant attention for its potent anti-inflammatory and pro-resolving properties. Its therapeutic potential is vast, spanning a range of inflammatory diseases. However, the inherent instability of specialized pro-resolving mediators like RvD2 presents a significant hurdle in their development as therapeutic agents. To address this, synthetic analogs, such as the methyl ester of RvD2 (RvD2-Me), have been developed. This technical guide provides an in-depth comparison of the stability of RvD2 and RvD2-Me, alongside a detailed exploration of the signaling pathways activated by RvD2.

Comparative Stability of Resolvin D2 and Resolvin D2 Methyl Ester

The stability of resolvins is a critical factor influencing their biological activity and therapeutic efficacy. While both RvD2 and its methyl ester are susceptible to degradation, the esterification of the carboxylic acid group in RvD2-Me is a strategy employed to potentially enhance its stability and bioavailability.

General Storage and Handling Recommendations

Both Resolvin D2 and its methyl ester require careful handling and storage to maintain their integrity.

| Compound | Recommended Storage Temperature | Long-term Stability | Short-term Storage of Aliquots |

| Resolvin D2 | -80°C | ≥ 1 year | Not specified, but repeated freeze-thaw cycles should be avoided. |

| This compound | -80°C | ≥ 1 year | 4°C for up to one week. |

Note: It is crucial to avoid repeated freeze-thaw cycles for both compounds. For RvD2-Me, storage in solvents like DMSO or dimethyl formamide should be avoided due to the potential for isomerization and degradation. Aqueous solutions of RvD2-Me should be used immediately and any unused portion discarded, indicating limited stability in aqueous environments.

Factors Affecting Stability

Several factors can contribute to the degradation of RvD2 and RvD2-Me:

-

pH: Both compounds are reported to be highly unstable, particularly in acidic conditions.

-

Light: Exposure to light can cause rapid decomposition.

-

Solvents: While supplied in ethanol, prolonged standing in certain organic solvents like CDCl3 or CD3CN can lead to degradation.

-

Enzymatic Degradation: In biological systems, resolvins are subject to rapid metabolic inactivation. For instance, in adipose tissue explants, a significant loss of related resolvins has been observed in as little as 30 minutes. One study also noted that RvD2 was largely degraded after 48 hours in a cell culture medium.

The methyl ester form of RvD2 is designed to act as a more lipophilic prodrug, which may alter its distribution and pharmacokinetic properties. The methyl group is intended to be cleaved by intracellular esterases, releasing the active free acid, RvD2, at the site of action. This strategy may offer some protection against degradation during administration and distribution.

Experimental Protocols for Stability Assessment

A definitive quantitative comparison of the stability of RvD2 and RvD2-Me requires a robust stability-indicating analytical method. A forced degradation study is a common approach to evaluate the stability of a drug substance under various stress conditions.

Proposed Forced Degradation Study Protocol

This protocol outlines a general procedure for a forced degradation study of RvD2 and RvD2-Me.

Objective: To evaluate the stability of RvD2 and RvD2-Me under various stress conditions and to identify potential degradation products.

Materials:

-

Resolvin D2 standard

-

This compound standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC or UPLC system with a PDA or UV detector and coupled to a mass spectrometer (LC-MS/MS)

-

C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.8 µm particle size)

-

pH meter

-

Temperature-controlled incubator/oven

-

Photostability chamber

Methodology:

-

Preparation of Stock Solutions: Prepare stock solutions of RvD2 and RvD2-Me in ethanol at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and incubate at 60°C for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and incubate at 60°C for various time points. Neutralize the samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ and keep at room temperature for various time points.

-

Thermal Degradation: Expose the solid compounds and solutions to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

-

Photodegradation: Expose the solutions to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis (LC-MS/MS):

-

Chromatographic Conditions:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Gradient Elution: A suitable gradient to separate the parent compound from its degradation products. A typical gradient might start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM): Monitor for the parent ions of RvD2 (m/z 375.2) and RvD2-Me (m/z 389.2) and their characteristic fragment ions to quantify the remaining parent compound and identify degradation products.

-

-

-

Data Analysis:

-

Calculate the percentage of degradation for each condition and time point.

-

Determine the degradation kinetics (e.g., first-order, zero-order).

-

Identify and characterize the major degradation products using the mass spectrometry data.

-

Resolvin D2 Signaling Pathways

Resolvin D2 exerts its pro-resolving effects by binding to the G protein-coupled receptor 18 (GPR18), also known as the RvD2 receptor. The activation of GPR18 initiates a cascade of intracellular signaling events that ultimately lead to the resolution of inflammation.

RvD2-GPR18 Signaling Cascade

Experimental Workflow for Studying RvD2 Signaling

The primary signaling pathway initiated by RvD2 binding to GPR18 involves the activation of the Gαs subunit of the G protein. This leads to the stimulation of adenylate cyclase, which in turn catalyzes the production of cyclic AMP (cAMP). Increased intracellular cAMP levels activate Protein Kinase A (PKA). Concurrently, RvD2-GPR18 signaling also leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3). Both the PKA and STAT3 pathways converge to enhance macrophage phagocytosis, a critical process for clearing apoptotic cells and cellular debris, thereby promoting the resolution of inflammation.

Conclusion

The stability of Resolvin D2 is a significant consideration for its therapeutic application. The methyl ester of RvD2 represents a prodrug strategy to potentially improve its stability and pharmacokinetic profile. This technical guide has provided an overview of the known stability characteristics of both compounds and has outlined a comprehensive experimental protocol for a direct, quantitative comparison of their stability under various stress conditions. Furthermore, a detailed understanding of the RvD2-GPR18 signaling pathway, as depicted in the provided diagrams, is crucial for elucidating its mechanism of action and for the development of novel pro-resolving therapeutics. Further research focusing on generating robust, comparative stability data will be invaluable for advancing the clinical translation of these promising anti-inflammatory agents.

Methodological & Application

Application Notes and Protocols for Resolvin D2 Methyl Ester in In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation.[1] It actively orchestrates the return to tissue homeostasis by modulating leukocyte trafficking, enhancing macrophage phagocytosis of apoptotic cells and debris, and downregulating pro-inflammatory cytokine production.[2] Resolvin D2 methyl ester is a more lipophilic and stable analog of RvD2, often used in research settings.[3][4][5] It is believed to act as a prodrug, readily crossing the cell membrane where intracellular esterases cleave the methyl group to release the active RvD2.[3][4][5] These characteristics make it a valuable tool for investigating the therapeutic potential of pro-resolving pathways in a variety of in vitro models of inflammatory diseases.

This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments, targeting researchers, scientists, and professionals in drug development.

Properties and Handling

Proper handling and storage of this compound are critical to maintain its bioactivity.

| Property | Recommendation | Source |

| Storage | Store as a solution in ethanol at -80°C for long-term stability (≥1 year). | [3] |

| Solvent | Supplied in ethanol. For experiments, the ethanol can be evaporated under a gentle stream of nitrogen, and the compound can be reconstituted in a solvent of choice. It is soluble in DMF (50 mg/mL), Ethanol (50 mg/mL), and PBS (pH 7.2, approximately 0.05 mg/mL). | [3][4][5] |

| Handling | Avoid repeated freeze-thaw cycles. Prepare fresh dilutions in aqueous buffers or cell culture media for immediate use. The final concentration of organic solvents like DMSO in cell culture should typically not exceed 0.1%. | [3][4] |

| Stability | Resolvins can isomerize and degrade in solvents like dimethyl formamide or DMSO, and with freeze-thaw cycles. Aqueous solutions should be used immediately. | [3] |

Mechanism of Action and Signaling Pathways

Resolvin D2 exerts its biological effects primarily through the G protein-coupled receptor 18 (GPR18), also known as DRV2.[6][7] Activation of GPR18 by RvD2 can trigger distinct downstream signaling cascades, leading to its pro-resolving functions.

One of the key pathways involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[6][8] This in turn activates Protein Kinase A (PKA), which can modulate various cellular processes, including the regulation of ion channels and transcription factors.[6][8]

Furthermore, RvD2 has been shown to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] It can prevent the degradation of IκB-α, the inhibitory protein of NF-κB, thereby blocking the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[9]

Experimental Protocols

The following are generalized protocols for common in vitro assays. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is adapted for adherent cells in a 96-well plate format to assess the effect of this compound on cell viability.

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[10]

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in serum-free or complete culture medium. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control wells (medium with the same final concentration of the solvent used for RvD2-ME).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.[10][11]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm or 590 nm using a microplate reader.

-

Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Cell viability can be expressed as a percentage relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

This protocol describes the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.

Materials:

-

This compound stock solution

-

Complete cell culture medium

-

6-well tissue culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. Treat the cells with the desired concentrations of this compound and a vehicle control for the specified duration.

-

Cell Harvesting:

-

Adherent cells: Gently wash the cells with PBS. Detach the cells using a non-enzymatic cell dissociation solution or trypsin. Collect the cells by centrifugation at 300 x g for 5 minutes.

-

Suspension cells: Collect the cells directly by centrifugation.

-

-

Washing: Wash the cells twice with cold PBS by resuspending the cell pellet in PBS and centrifuging at 300 x g for 5 minutes.

-

Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

-

Staining:

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13][14]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[14]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Quantitative Data Summary

The effective concentration of Resolvin D2 and its methyl ester can vary significantly depending on the cell type and the biological endpoint being measured. The following table summarizes reported effective concentrations from various in vitro studies.

| Cell Type | Assay/Effect Measured | Effective Concentration Range | Source |

| Human Neutrophils | Phagocytosis of E. coli | 0.1 - 10 nM | [15] |

| Human Monocyte-derived Macrophages | Increased M2 markers (CD206, CD163) | 1 nM | [15] |

| Human Monocyte-derived Macrophages | Enhanced efferocytosis | EC₅₀ ~ 2.6 x 10⁻¹⁴ M | [15] |

| CHO cells (expressing GPR18) | cAMP accumulation | 0.1 - 100 nM | [16] |

| Rat Conjunctival Goblet Cells | Mucin secretion | 10⁻¹¹ - 10⁻⁸ M | [6] |

| Primary mouse myoblasts | Proliferation | 200 nM | [2] |

| Human THP-1 monocytes | Decrease in TLR4 expression | 1 - 100 nM | [17] |

| dHL-60 (neutrophil-like) cells | Inhibition of migration | 500 nM - 2000 nM | [18] |

| Mouse colonic biopsies | Reduction of TNF-α and IL-6 transcripts | 0.01 - 0.1 µM | [19] |

Conclusion

This compound is a potent and versatile tool for studying the resolution of inflammation in vitro. By understanding its mechanism of action and following carefully optimized protocols, researchers can effectively investigate its therapeutic potential across a wide range of cell-based models. The provided application notes and protocols serve as a comprehensive guide for the successful implementation of this compound in your research endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Resolvin D2 elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resolvin D2 Reduces UVB Skin Pathology by Targeting Cytokines, Oxidative Stress, and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cyrusbio.com.tw [cyrusbio.com.tw]

- 11. broadpharm.com [broadpharm.com]

- 12. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 13. bosterbio.com [bosterbio.com]

- 14. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]

- 15. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. PRO-RESOLUTION POTENCY OF RESOLVINS D1, D2 AND E1 ON NEUTROPHIL MIGRATION AND IN DERMAL WOUND HEALING - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Application Notes and Protocols for Resolvin D2 Methyl Ester in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a crucial role in the resolution of inflammation.[1] It actively orchestrates the return to tissue homeostasis by reducing excessive neutrophil infiltration, enhancing macrophage phagocytosis of microbes and cellular debris, and down-regulating pro-inflammatory cytokine production.[1][2][3] Resolvin D2 Methyl Ester is a more lipophilic prodrug version of RvD2. This modification can alter its pharmacokinetic profile and distribution. The methyl ester group is readily cleaved by intracellular esterases, releasing the active free acid, RvD2, within the target tissues.[4] These notes provide an overview of recommended dosages, detailed experimental protocols, and the underlying signaling pathways for the application of this compound in various mouse models.

Data Presentation: Recommended Dosages and Effects

The effective dosage of this compound can vary significantly depending on the mouse model, the route of administration, and the specific pathology being investigated. The following table summarizes dosages and observed effects from various preclinical studies.

| Mouse Model | Compound | Dosage | Administration Route | Frequency | Key Findings & Effects |

| Duchenne Muscular Dystrophy (mdx) | Resolvin D2 | 5 µg/kg | Intraperitoneal (i.p.) | Daily | Reduced macrophage accumulation, decreased neutrophils and T cells, and improved muscle function.[5] |

| Allergic Airway Inflammation (Asthma) | Resolvin D2 | 100 ng/mouse | Intranasal (i.n.) | Daily for 2 days | Decreased bronchoalveolar lavage total cells, eosinophils, and lymphocytes; reduced T2 cytokines (IL-4, IL-5, IL-13).[6] |

| Diet-Induced Obesity | Resolvin D2 | 3 ng or 50 ng/mouse | Intracerebroventricular (i.c.v.) | Daily for 11 days | Reduced adiposity, improved glucose tolerance, and increased hypothalamic expression of anti-inflammatory cytokines.[7] |

| Chronic Pain-Induced Depression | Resolvin D2 | 10 ng/mouse | Intracerebroventricular (i.c.v.) | Single dose | Attenuated depression-like behavior (reduced immobility time).[8] |

| Abdominal Aortic Aneurysm (AAA) | Resolvin D2 | 100 ng/kg | Not specified | Every 3rd day | Attenuated aneurysm formation, increased M2 macrophage polarization, and decreased pro-inflammatory cytokines.[9] |

| Microbial Sepsis (CLP model) | Resolvin D2 | Not specified | Not specified | Single dose 48h post-CLP | Reduced blood bacterial load and subsequent lung bacterial load in a "two-hit" model.[10] |

| Topical Inflammation (Mouse Ear) | 17R-Resolvin D2 | 1 µ g/mouse | Topical | Single dose | Reduced neutrophilic infiltration by approximately 50%.[5] |

Experimental Protocols

The following protocols provide a general framework for the preparation and administration of this compound. Researchers should adapt these protocols based on their specific experimental design.

1. Preparation of this compound Stock and Working Solutions

This compound is typically supplied in an organic solvent like ethanol and should be handled with care to prevent degradation.

-

Storage: Store the stock solution at -80°C in a light-protected vial.[8]

-

Reconstitution and Dilution:

-

Immediately before use, retrieve the stock solution from the -80°C freezer and allow it to equilibrate to room temperature.

-

Prepare the working solution by diluting the stock with a sterile vehicle. A common vehicle is phosphate-buffered saline (PBS) or sterile saline.

-

It is critical to minimize the final concentration of the organic solvent. For instance, ensure the final ethanol concentration in the working solution is less than 2% to avoid solvent-induced artifacts.[8]

-

Vortex the working solution gently to ensure it is thoroughly mixed. Keep the solution on ice and protected from light until administration.

-

2. Administration Protocols

The choice of administration route is critical and depends on the target tissue and disease model.

-

Intraperitoneal (i.p.) Injection:

-

Gently restrain the mouse, exposing the abdomen.

-

Tilt the mouse slightly downwards on one side. Insert a 25-27 gauge needle into the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Inject the prepared this compound working solution slowly. The typical injection volume for a mouse is 100-200 µL.

-

-

Intranasal (i.n.) Administration:

-

Lightly anesthetize the mouse to prevent sneezing and ensure accurate delivery to the lungs.

-

Hold the mouse in a supine position.

-

Using a micropipette, carefully dispense a small volume (e.g., 20-50 µL) of the working solution onto the nares, allowing the mouse to inhale the liquid. Alternate between nares to ensure even distribution.

-

-

Intracerebroventricular (i.c.v.) Injection:

-

This procedure requires stereotaxic surgery. Anesthetize the mouse and secure it in a stereotaxic frame.

-

Surgically expose the skull and drill a small hole at the coordinates corresponding to the lateral ventricle.

-

Using a Hamilton syringe connected to an injection cannula, slowly infuse the this compound working solution (typically 2-5 µL) into the ventricle at a rate of approximately 2.5 µL/min.[7][8]

-

Leave the cannula in place for a few minutes post-injection to prevent backflow, then slowly retract it and suture the incision.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram outlines the typical experimental workflow for administering this compound to mouse models.

References

- 1. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvin D1, resolvin D2 and maresin 1 activate the GSK3β anti-inflammatory axis in TLR4-engaged human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. Resolvin D2 regulates type 2 inflammatory responses and promotes resolution of mouse allergic inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Resolvin RvD2 reduces hypothalamic inflammation and rescues mice from diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resolvin D2 attenuates chronic pain–induced depression‐like behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. D-series resolvins inhibit murine abdominal aortic aneurysm formation and increase M2 macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resolvin D2 induces anti-microbial mechanisms in a model of infectious peritonitis and secondary lung infection - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Stock Solutions of Resolvin D2 Methyl Ester: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation.[1][2] Its methyl ester form, Resolvin D2 methyl ester (RvD2-ME), serves as a more lipophilic prodrug, which allows for altered distribution and pharmacokinetic properties.[3][4][5] Intracellular esterases readily cleave the methyl ester to release the biologically active free acid, RvD2.[3][4][5] Proper preparation of RvD2-ME stock solutions is a critical first step for ensuring accurate and reproducible results in a variety of experimental settings, from in vitro cell-based assays to in vivo animal models. This document provides a detailed protocol for the preparation, storage, and handling of RvD2-ME stock solutions.

Physicochemical and Solubility Data

A clear understanding of the physicochemical properties and solubility of this compound is essential for preparing accurate stock solutions. This information is summarized in the table below.

| Property | Data | Reference |

| Molecular Formula | C₂₃H₃₄O₅ | [4][6] |

| Molecular Weight | 390.5 g/mol | [4][6] |

| Solubility in DMF | 50 mg/mL (128.03 mM) | [3] |

| Solubility in Ethanol | 50 mg/mL (128.03 mM) | [3][4] |

| Solubility in PBS (pH 7.2) | 0.05 mg/mL (0.13 mM) | [3][4][5] |

| Storage of Powder | -20°C for up to 3 years | [3] |

| Storage in Solvent | -80°C for up to 1 year | [3] |

| Stability | Stable for at least 1 year when stored properly in solvent | [4] |

Experimental Protocols

Materials and Equipment

-

This compound (powder or as a solution in ethanol)

-

Anhydrous dimethylformamide (DMF) or 200 proof ethanol

-

Phosphate-buffered saline (PBS), pH 7.2

-

Sterile, amber, glass vials or polypropylene microcentrifuge tubes

-

Calibrated micropipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator (optional, but recommended)[3]

-

Ice bucket

Protocol for Preparing a High-Concentration Primary Stock Solution (e.g., 10 mM in DMF or Ethanol)

This protocol describes the preparation of a 10 mM stock solution. Adjust volumes as needed for different desired concentrations.

-

Equilibrate Reagents: Allow the vial of this compound powder and the solvent (DMF or ethanol) to equilibrate to room temperature before opening to prevent condensation.

-

Weighing (if starting from powder): Accurately weigh the desired amount of RvD2-ME powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.905 mg of RvD2-ME.

-

Dissolution:

-

Add the appropriate volume of solvent (e.g., 1 mL of DMF or ethanol for a 10 mM stock from 3.905 mg of powder) to the vial containing the RvD2-ME.

-

Vortex the solution for 30-60 seconds to aid dissolution.

-

If the compound does not fully dissolve, sonication is recommended to ensure complete solubilization.[3]

-

-

Storage:

-

Aliquot the high-concentration stock solution into smaller, single-use volumes in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -80°C for long-term storage (up to 1 year).[3] For short-term use (within one week), aliquots can be stored at 4°C.[3]

-

Protocol for Preparing Aqueous Working Solutions

For most cell-based assays, the high-concentration organic stock solution will need to be diluted into an aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is not toxic to the cells (typically ≤0.1% for DMSO).[3]

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to first make an intermediate dilution of the primary stock in a solvent that is miscible with the final aqueous solution (e.g., ethanol or DMSO if the primary stock is in DMF).

-

Final Dilution:

-

Rapidly add the required volume of the primary or intermediate stock solution to the pre-warmed (37°C) aqueous buffer or cell culture medium while gently vortexing or swirling the tube. This rapid dilution helps to prevent the lipophilic compound from precipitating out of solution.

-

For example, to prepare a 10 µM working solution from a 10 mM primary stock, you would perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of buffer or media).

-

Experimental Workflow

Caption: Workflow for Preparing this compound Stock and Working Solutions.

Resolvin D2 Signaling Pathway

Resolvin D2 exerts its pro-resolving effects primarily through the G protein-coupled receptor GPR18 (also known as DRV2).[7][8] Activation of GPR18 by RvD2 initiates a cascade of intracellular signaling events that ultimately lead to the dampening of inflammation and promotion of tissue repair.

Key signaling events include:

-

Gαs Protein Coupling: RvD2 binding to GPR18 leads to the activation of Gαs proteins.[7]

-

cAMP-PKA Pathway: Activated Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[7][8]

-

STAT3 Phosphorylation: RvD2-GPR18 signaling also induces the phosphorylation and activation of Signal Transducer and Activator of Transcription 3 (STAT3).[7]

-

Modulation of TLR4 Signaling: RvD2 has been shown to decrease the expression of Toll-like receptor 4 (TLR4) and its downstream signaling components, such as MyD88 and TRIF, thereby reducing the inflammatory response to bacterial lipopolysaccharide (LPS).[9][10]

These signaling pathways culminate in enhanced macrophage phagocytosis of bacteria and apoptotic cells, a reduction in pro-inflammatory cytokine production, and a shift towards a pro-resolving M2 macrophage phenotype.[1][7]

Caption: Simplified Signaling Pathway of Resolvin D2 via the GPR18 Receptor.

References

- 1. mdpi.com [mdpi.com]

- 2. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. glpbio.com [glpbio.com]

- 6. scbt.com [scbt.com]

- 7. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resolvin D2 elevates cAMP to increase intracellular [Ca2+] and stimulate secretion from conjunctival goblet cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resolvin D2 decreases TLR4 expression to mediate resolution in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

Application Notes and Protocols for In Vivo Administration of Resolvin D2 Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator derived from docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation. Its methyl ester derivative, Resolvin D2 Methyl Ester (RvD2-Me), is often utilized in preclinical research due to its potential for increased stability and altered pharmacokinetic properties, acting as a lipophilic prodrug.[1] This document provides detailed application notes and protocols for the in vivo administration of RvD2-Me across various animal models, summarizes key quantitative data, and illustrates the primary signaling pathway.

Data Presentation

Table 1: Summary of In Vivo Administration Protocols for this compound

| Animal Model | Administration Route | Dosage | Vehicle | Frequency | Key Outcomes | Reference |

| Sepsis (Cecal Ligation and Puncture) | Intravenous (i.v.) | 100 ng/mouse | 0.1% Ethanol in Saline | Single dose at time of puncture | Reduced bacterial load, decreased pro-inflammatory cytokines, increased survival. | [2] |

| Sepsis (Cecal Ligation and Puncture) | Intraperitoneal (i.p.) | 1 µ g/mouse | Not specified | Single dose 1h post-CLP | Reduced bacterial load and cytokine production. | [2] |

| Diabetic Peripheral Neuropathy | Intraperitoneal (i.p.) | 1 ng/g body weight | 0.4% Ethanol in Saline | Daily for 8 weeks | Improved motor and sensory nerve conduction velocities. | |

| Allergic Airway Inflammation (House Dust Mite) | Intranasal | 100 ng/mouse | Not specified | Daily on days 15 and 16 post-sensitization | Promoted resolution of lung inflammation and airway hyperresponsiveness. | |

| UVB-Induced Skin Inflammation | Intraperitoneal (i.p.) | 0.3, 1, or 3 ng/mouse | Not specified | Single dose | Reduced skin edema, myeloperoxidase activity, and pro-inflammatory cytokine production. | [3] |

| Duchenne Muscular Dystrophy (mdx mouse) | Intraperitoneal (i.p.) | 5 µg/kg/day | Not specified | Daily | Dampened inflammation and promoted macrophage switch to an anti-inflammatory phenotype.[4] | |

| Abdominal Aortic Aneurysm | Intraperitoneal (i.p.) | 300 ng/kg body weight | Not specified | Daily for 13 days | Decreased aortic inflammation and leukocyte transmigration.[5] | |

| Diet-Induced Obesity | Intracerebroventricular (i.c.v.) | 3 or 50 ng/mouse | Saline | Daily for 11 days | Reduced adiposity and improved glucose tolerance.[6] |

Table 2: Quantitative Effects of Resolvin D2 on Inflammatory Markers

| Model | Marker | Treatment | Result | Reference |

| Sepsis (CLP) | IL-6 (peritoneal) | 1 µg RvD2-Me, i.p. | Significant reduction | [2] |

| Sepsis (CLP) | TNF-α (peritoneal) | 1 µg RvD2-Me, i.p. | Significant reduction | [2] |

| Sepsis (CLP) | IL-1β (peritoneal) | 1 µg RvD2-Me, i.p. | Significant reduction | [2] |

| UVB-Induced Skin Inflammation | TNF-α | 3 ng RvD2, i.p. | ~100% reduction in production | [3] |

| UVB-Induced Skin Inflammation | IL-1β | 3 ng RvD2, i.p. | Significant reduction | [3] |

| UVB-Induced Skin Inflammation | Skin Edema | 3 ng RvD2, i.p. | 46% reduction | [3] |

| UVB-Induced Skin Inflammation | Myeloperoxidase Activity | 3 ng RvD2, i.p. | 77% reduction | [3] |

| Duchenne Muscular Dystrophy | F4/80+ Macrophages | 5 µg/kg/day RvD2, i.p. | 40-50% decrease in accumulation | [4] |

| Crohn's Disease (ex vivo biopsies) | IL-6 (supernatant) | RvD2 treatment | Significant decrease | [7] |

| Crohn's Disease (ex vivo biopsies) | IL-21 (supernatant) | RvD2 treatment | Significant decrease | [7] |

| Crohn's Disease (ex vivo biopsies) | IL-22 (supernatant) | RvD2 treatment | Significant decrease | [7] |

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound for Diabetic Peripheral Neuropathy in Mice

1. Materials:

-

This compound (RvD2-Me)

-

200 proof Ethanol (for stock solution)

-

Sterile Saline (0.9% NaCl)

-

Sterile microcentrifuge tubes

-

Calibrated micropipettes

-

Insulin syringes (or other appropriate syringes for i.p. injection)

2. Preparation of Dosing Solution: a. Stock Solution Preparation: Prepare a 10 µg/mL stock solution of RvD2-Me in ethanol. Store at -80°C. b. Working Solution Preparation: i. On the day of injection, thaw the stock solution on ice. ii. For a final dose of 1 ng/g in a 25 g mouse (total dose of 25 ng), dilute the stock solution. For example, to inject a volume of 100 µL, a final concentration of 0.25 µg/mL is needed. iii. Prepare a fresh dilution of the stock solution in sterile saline to achieve the final desired concentration. The final ethanol concentration should be low (e.g., 0.4%) to avoid toxicity.[2] For a 0.4% ethanol solution, add 4 µL of the ethanol stock to 996 µL of sterile saline.

3. Administration Procedure: a. Acclimatize mice to handling and restraint. b. Weigh each mouse to calculate the precise injection volume. c. Gently restrain the mouse, exposing the abdomen. d. Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. e. Inject the calculated volume of the RvD2-Me working solution. f. Monitor the mouse for any adverse reactions post-injection.

Protocol 2: Intravenous (i.v.) Administration of this compound for Sepsis in Mice

1. Materials:

-

This compound (RvD2-Me)

-

200 proof Ethanol

-

Sterile Saline (0.9% NaCl)

-

Sterile, low-volume syringes for i.v. injection (e.g., 30-gauge)

-

Mouse restrainer

2. Preparation of Dosing Solution: a. Stock Solution Preparation: As described in Protocol 1. b. Working Solution Preparation: i. Prepare a working solution with a final ethanol concentration of 0.1%.[2] ii. For a 100 ng dose in a total volume of 100 µL, dilute the stock solution accordingly in sterile saline.

3. Administration Procedure: a. Place the mouse in a suitable restrainer to immobilize the tail. b. Warm the tail with a heat lamp or warm water to dilate the lateral tail veins. c. Swab the tail with an alcohol wipe. d. Carefully insert the needle into one of the lateral tail veins. e. Slowly inject the 100 µL of the RvD2-Me working solution. f. Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding. g. Return the mouse to its cage and monitor for recovery.

Signaling Pathways and Experimental Workflows

Resolvin D2 Signaling Pathway

Resolvin D2 exerts its pro-resolving effects primarily through the G protein-coupled receptor GPR18 (also known as DRV2).[5][8] Binding of RvD2 to GPR18 on immune cells, such as macrophages, initiates a signaling cascade that shifts the cellular response from pro-inflammatory to pro-resolving. This involves the activation of second messengers like cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][10] Downstream signaling can involve the phosphorylation of transcription factors such as STAT3 and CREB, and modulation of the ERK1/2 pathway.[9] These events collectively lead to a reduction in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6), an increase in anti-inflammatory mediators, and enhanced phagocytosis of apoptotic cells and debris, ultimately promoting the resolution of inflammation.[2][4][9]

Caption: Signaling pathway of Resolvin D2 via the GPR18 receptor.

Experimental Workflow for In Vivo Administration

The following diagram outlines a typical experimental workflow for investigating the effects of RvD2-Me in an animal model of inflammation.

Caption: General experimental workflow for in vivo RvD2-Me studies.

Concluding Remarks

The in vivo administration of this compound is a valuable approach for studying the resolution of inflammation in a variety of preclinical models. The protocols and data presented herein provide a comprehensive guide for researchers. While the methyl ester form is suggested to have a longer half-life, further pharmacokinetic studies are needed to fully characterize its in vivo behavior. The potent anti-inflammatory and pro-resolving effects of RvD2, mediated through the GPR18 signaling pathway, highlight its therapeutic potential for inflammatory diseases.

References

- 1. glpbio.com [glpbio.com]

- 2. Resolvin D2 is a potent regulator of leukocytes and controls microbial sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Resolvin D2 Reduces UVB Skin Pathology by Targeting Cytokines, Oxidative Stress, and NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resolvin-D2 targets myogenic cells and improves muscle regeneration in Duchenne muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Resolvin D2/GPR18 signaling enhances monocytic myeloid-derived suppressor cell function to mitigate abdominal aortic aneurysm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Resolvin RvD2 reduces hypothalamic inflammation and rescues mice from diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of resolvin D2 receptor mediating resolution of infections and organ protection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Resolvin D2 receptor axis in infectious inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A potent proresolving mediator 17R-resolvin D2 from human macrophages, monocytes, and saliva - PMC [pmc.ncbi.nlm.nih.gov]

Resolvin D2 Methyl Ester: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resolvin D2 (RvD2), an endogenous specialized pro-resolving mediator (SPM) derived from docosahexaenoic acid (DHA), plays a pivotal role in the resolution of inflammation. Its methyl ester form, Resolvin D2 Methyl Ester (RvD2-Me), serves as a more lipophilic prodrug, which enhances its pharmacokinetic properties. Intracellular esterases cleave the methyl ester to release the active form, RvD2. This document provides detailed application notes and protocols for the proper storage, handling, and experimental use of this compound.

Chemical and Physical Properties

| Property | Value | Reference |

| Formal Name | 7S,16R,17S-trihydroxy-4Z,8E,10Z,12E,14E,19Z-docosahexaenoic acid, methyl ester | [1] |

| Molecular Formula | C23H34O5 | [1] |

| Formula Weight | 390.5 g/mol | [1] |

| Purity | ≥95% | [1] |

| Formulation | Typically supplied as a solution in ethanol | [1] |

| λmax | 302 nm | [1] |

Storage and Handling

Proper storage and handling are critical to maintain the stability and bioactivity of this compound.

Storage of Stock Solutions: this compound is typically supplied in an organic solvent, such as ethanol. For long-term storage, it is recommended to store the stock solution at -80°C.[1] At this temperature, the product is stable for at least one year.[1] If the compound is in powdered form, it should be stored at -20°C and is stable for up to three years.[2] Once dissolved, the solution should be stored at -80°C and is stable for up to one year.[2] To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use vials.

Preparation of Working Solutions: For experimental use, the ethanolic stock solution can be diluted in an appropriate buffer or cell culture medium. It is crucial to ensure that the final concentration of ethanol in the experimental setup is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.[2] A vehicle control containing the same final concentration of ethanol should always be included in experiments.

Solubility:

Signaling Pathway

Resolvin D2 exerts its biological effects primarily through the G-protein coupled receptor 18 (GPR18), also known as DRV2.[3][4] Activation of GPR18 by RvD2 initiates a cascade of intracellular signaling events that collectively contribute to the resolution of inflammation.

Key signaling events include:

-

Gαs Protein Coupling: RvD2-GPR18 interaction leads to the activation of Gαs protein.[3]

-

cAMP-PKA Pathway: The activated Gαs stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP, in turn, activates Protein Kinase A (PKA).[3][5]

-

PLC and Intracellular Calcium: RvD2 can also activate the Phospholipase C (PLC) pathway, which leads to the production of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration ([Ca2+]i) through release from the endoplasmic reticulum.[5]

-

STAT3 Phosphorylation: RvD2 binding to GPR18 also induces the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3]

-

Other Kinases: The signaling cascade can also involve the phosphorylation of other important kinases such as Akt, ERK1/2, and CREB.[3]

-

TLR4 Downregulation: RvD2 has been shown to dampen inflammatory responses by decreasing the expression of Toll-like receptor 4 (TLR4) and its downstream signaling components.[4]

These signaling pathways culminate in various pro-resolving cellular responses, including enhanced phagocytosis of bacteria and apoptotic cells by macrophages, reduced neutrophil infiltration, and modulation of cytokine production.[3][4]

Experimental Protocols

The following are example protocols for in vitro and in vivo applications of this compound. Researchers should optimize these protocols for their specific experimental systems.

In Vitro Macrophage Phagocytosis Assay

This protocol details how to assess the effect of this compound on the phagocytic capacity of macrophages.

Materials:

-

Macrophage cell line (e.g., THP-1) or primary macrophages

-

This compound stock solution (in ethanol)

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation

-

Fluorescently labeled zymosan particles or bacteria (e.g., pHrodo™ E. coli BioParticles™)

-

Phosphate Buffered Saline (PBS)

-

Vehicle control (ethanol)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or flow cytometer

Protocol:

-

Cell Seeding and Differentiation (for THP-1 cells): a. Seed THP-1 monocytes in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. b. Differentiate the monocytes into macrophages by adding PMA to a final concentration of 50-100 ng/mL. c. Incubate for 48-72 hours at 37°C in a 5% CO2 incubator. d. After differentiation, gently aspirate the medium and replace it with fresh, PMA-free medium. Allow the cells to rest for 24 hours.

-

Treatment with this compound: a. Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0.1, 1, 10, 100 nM). b. Prepare a vehicle control with the same final ethanol concentration as the highest concentration of RvD2-Me used. c. Gently remove the medium from the macrophage-differentiated cells and add 100 µL of the prepared RvD2-Me working solutions or vehicle control to the respective wells. d. Incubate for 15 minutes at 37°C.

-

Phagocytosis: a. Prepare a suspension of fluorescently labeled particles/bacteria in culture medium according to the manufacturer's instructions. b. Add the particle suspension to each well. The ratio of particles to cells should be optimized (e.g., 10:1). c. Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

Quantification: a. Plate Reader Method: i. Gently aspirate the medium and wash the cells twice with cold PBS to remove non-ingested particles. ii. Add 100 µL of PBS or a quenching solution (if necessary) to each well. iii. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths. b. Flow Cytometry Method: i. Gently detach the cells using a non-enzymatic cell dissociation solution. ii. Wash the cells with cold PBS. iii. Analyze the fluorescence of the cell population using a flow cytometer.

Experimental Workflow Diagram:

In Vivo Murine Peritonitis Model

This protocol describes the use of this compound in a murine model of zymosan-induced peritonitis to assess its anti-inflammatory and pro-resolving effects.

Materials:

-

Male FVB or C57BL/6 mice (8-10 weeks old)

-

This compound stock solution (in ethanol)

-

Sterile, endotoxin-free saline

-

Zymosan A from Saccharomyces cerevisiae

-

Vehicle control (ethanol in saline)

-

Anesthesia (e.g., isoflurane)

-

Peritoneal lavage buffer (e.g., PBS with 3 mM EDTA)

-

FACS buffer (e.g., PBS with 2% FBS)

-

Antibodies for flow cytometry (e.g., anti-Ly6G, anti-F4/80)

-

Counting slides or hemocytometer

Protocol:

-

Preparation of Reagents: a. Prepare a zymosan A suspension in sterile saline at a concentration of 1 mg/mL. b. Prepare the this compound dosing solution by diluting the ethanol stock in sterile saline to the desired concentration (e.g., 100 ng per 200 µL). The final ethanol concentration should be minimal. c. Prepare the vehicle control with the same final concentration of ethanol in saline.

-

Induction of Peritonitis and Treatment: a. Anesthetize the mice. b. Administer this compound (e.g., 100 ng in 200 µL) or vehicle control via intravenous (i.v.) or intraperitoneal (i.p.) injection. c. After 15-30 minutes, induce peritonitis by i.p. injection of 0.5 mL of the zymosan A suspension.

-

Peritoneal Lavage and Cell Analysis: a. At various time points post-zymosan injection (e.g., 4, 12, 24 hours), euthanize the mice. b. Expose the peritoneal cavity and perform a lavage by injecting 5 mL of cold peritoneal lavage buffer. c. Gently massage the abdomen and then aspirate the peritoneal fluid. d. Keep the collected lavage fluid on ice.

-